N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride
Overview
Description
“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a chromogenic substrate for proteolytic enzymes such as trypsin and amidase . The hydrolysis of this compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Molecular Structure Analysis
The empirical formula of “N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is C26H34N8O6 · HCl . Its molecular weight is 591.06 .
Chemical Reactions Analysis
“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . The hydrolysis of this compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” are as follows: It has a molecular weight of 591.059 . Its boiling point is 988.9ºC at 760 mmHg . The flash point is 551.8ºC . Unfortunately, the density and melting point are not available .
Scientific Research Applications
Chromogenic Substrates in Protease Activity Determination
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is commonly used in biochemical research as a chromogenic substrate for proteolytic enzymes, particularly trypsin. The hydrolysis of this compound releases p-nitroaniline, which can be detected through colorimetric analysis. This property makes it an invaluable tool for quantifying trypsin in various biological samples, such as mosquito midguts, and for understanding the enzymatic activities in different physiological and pathological processes (Reyes, Nuss, & Gulia-Nuss, 2023).
Synthesis and Characterization of Proteases
Research involving the purification and characterization of proteases from various sources, such as Fusarium oxysporum and Tenodera sinensis, also employs N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride. Its hydrolysis by these proteases is studied to understand their kinetic properties, optimal conditions for activity, and inhibition mechanisms, providing crucial insights into their biological functions (Barata et al., 2002; Hahn et al., 2001).
Enzyme Inhibition Studies
This compound is also pivotal in studying the inhibition mechanisms of various enzymes. For example, research on the inhibition of human factor Xa and tissue kallikrein has utilized N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride to understand how certain inhibitors interact with these enzymes, thereby contributing to the development of new therapeutic agents (Liang et al., 2003; Sousa et al., 2001).
Peptide Synthesis
In peptide synthesis, N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is used as a building block. Its utilization in the synthesis of specific peptides under various conditions helps in the development of new peptides with potential therapeutic applications (Hou et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHRHUKHWCVSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585087 | |
Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride | |
CAS RN |
64815-80-1 | |
Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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